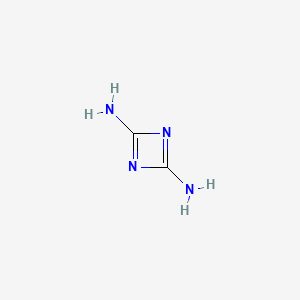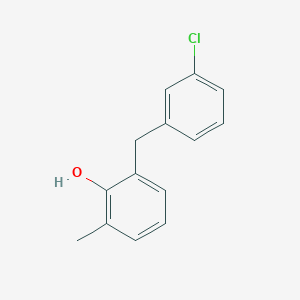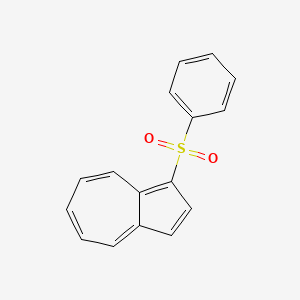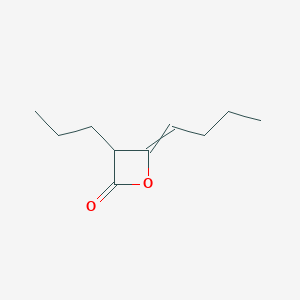
N,N-dibutylnaphthalene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutylnaphthalene-1-carboximidamide is a chemical compound with the molecular formula C19H28N2 It is known for its unique structure, which includes a naphthalene ring substituted with a carboximidamide group and two butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutylnaphthalene-1-carboximidamide typically involves the reaction of naphthalene-1-carboximidamide with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dibutylnaphthalene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base and an appropriate leaving group.
Major Products
The major products formed from these reactions include naphthalene-1-carboxylic acid derivatives, primary amines, and various substituted naphthalene compounds.
Applications De Recherche Scientifique
N,N-dibutylnaphthalene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-dibutylnaphthalene-1-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The naphthalene ring provides a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethylnaphthalene-1-carboximidamide
- N,N-diethylnaphthalene-1-carboximidamide
- N,N-dipropylnaphthalene-1-carboximidamide
Uniqueness
N,N-dibutylnaphthalene-1-carboximidamide is unique due to the presence of butyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and propyl analogs.
Propriétés
Numéro CAS |
6275-51-0 |
|---|---|
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
N,N-dibutylnaphthalene-1-carboximidamide |
InChI |
InChI=1S/C19H26N2/c1-3-5-14-21(15-6-4-2)19(20)18-13-9-11-16-10-7-8-12-17(16)18/h7-13,20H,3-6,14-15H2,1-2H3 |
Clé InChI |
BIKVSLSYFZKEON-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=N)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






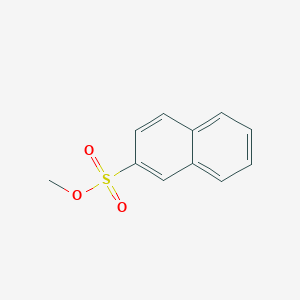
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)
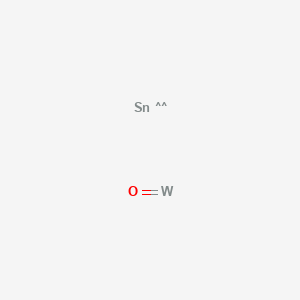
![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)

